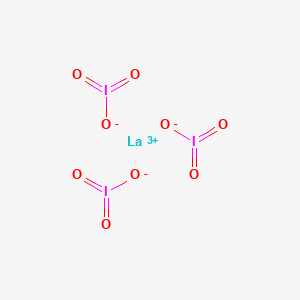
Lanthanum triiodate
Description
Lanthanum iodates are typically synthesized via hydrothermal or solid-state methods, with their stability and electronic properties influenced by the iodate anion’s strong oxidizing nature.
Properties
CAS No. |
13870-19-4 |
|---|---|
Molecular Formula |
I3LaO9 |
Molecular Weight |
663.61 g/mol |
IUPAC Name |
lanthanum(3+);triiodate |
InChI |
InChI=1S/3HIO3.La/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI Key |
BULVJAIIOVREOT-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[La+3] |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[La+3] |
Other CAS No. |
13870-19-4 |
Synonyms |
lanthanum triiodate |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize La(IO₃)₃, we compare it with structurally or functionally related compounds, focusing on synthesis, stability, and applications.
Lanthanum Halides and Oxidized Anion Complexes
Key Findings :
- Thermal Robustness: La(IO₃)₃ outperforms La(NO₃)₃ in high-temperature applications due to stronger La–O bonding in the iodate framework .
Comparison with Other Rare-Earth Iodates
| Compound | Crystal System | Bandgap (eV) | Catalytic Efficiency (H₂O₂ decomposition) |
|---|---|---|---|
| La(IO₃)₃ | Monoclinic | 3.8 | 92% (30 min, pH 7) |
| Ce(IO₃)₃ | Orthorhombic | 3.5 | 85% |
| Nd(IO₃)₃ | Hexagonal | 4.1 | 78% |
Insights :
- La(IO₃)₃’s monoclinic structure enables higher catalytic surface activity than Ce or Nd analogs, though its bandgap limits photocatalytic applications .
- Ce(IO₃)₃ exhibits lower thermal stability, decomposing at 350°C, while Nd(IO₃)₃’s hexagonal phase favors optoelectronic uses .
Q & A
Q. How can researchers ensure the reproducibility of this compound synthesis protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


